molecular formula C18H35NO B3054226 1-Tetradecylpyrrolidin-2-one CAS No. 59005-06-0

1-Tetradecylpyrrolidin-2-one

Cat. No.: B3054226
CAS No.: 59005-06-0
M. Wt: 281.5 g/mol
InChI Key: VQNVPKIIYQJWCF-UHFFFAOYSA-N
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Description

1-Tetradecylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones It consists of a pyrrolidine ring with a tetradecyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The tetradecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Compounds with different alkyl or aryl groups replacing the tetradecyl group.

Scientific Research Applications

1-Tetradecylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-tetradecylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The simplest member of the pyrrolidin-2-one class, consisting of a pyrrolidine ring with an oxo group.

    2-Pyrrolidone: A related compound with similar structural features but different functional groups.

    N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: 1-Tetradecylpyrrolidin-2-one is unique due to the presence of the long tetradecyl chain, which imparts distinct physicochemical properties and potential applications. Its structural features differentiate it from other pyrrolidin-2-one derivatives, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-tetradecylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18(19)20/h2-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVPKIIYQJWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207769
Record name Pyrrolidin-2-one, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59005-06-0
Record name Pyrrolidin-2-one, 1-tetradecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059005060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidin-2-one, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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